

Benzylmorphine methyl ether IUPAC name and structure

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Compound of Interest

Compound Name: Benzylmorphine methyl ether

Cat. No.: B15473391

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An In-depth Technical Guide to Benzylmorphine

Disclaimer: Benzylmorphine is a Schedule I controlled substance in the United States and is regulated internationally. This guide is intended for researchers, scientists, and drug development professionals for informational purposes only.

The term "benzylmorphine methyl ether" is not a standard chemical name and does not correspond to a well-documented compound. It is likely a misnomer for benzylmorphine, which is the 3-O-benzyl ether of morphine. This document provides a comprehensive overview of benzylmorphine, also known by the trade name Peronine.

Chemical Identity and Structure

Benzylmorphine is a semi-synthetic opioid narcotic derived from morphine. In this derivative, the phenolic hydroxyl group at the C-3 position of the morphine molecule is etherified with a benzyl group.

IUPAC Name: $(5\alpha,6\alpha)$ -3-(benzyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-ol[1]

Other Names: Peronine, 3-Benzyloxy-4,5 α -epoxy-17-methyl-7-morphinen-6 α -ol, O3-Benzylmorphine[1][2][3][4]

Chemical Structure:

Caption: 2D chemical structure of Benzylmorphine.



Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for benzylmorphine is presented below. This information is crucial for its handling, formulation, and for understanding its behavior in biological systems.

Property	Value	Source
Molecular Formula	C24H25NO3	[1][2][5]
Molecular Weight	375.46 g/mol	[1][2][5]
Melting Point	132 °C	PubChem
Solubility in water	400 mg/L	PubChem
Appearance	White to light yellow solid	[2]
LogP	3.072	Cheméo
CAS Number	14297-87-1	[1][2][5]

Experimental Protocols Synthesis of Benzylmorphine from Morphine

Benzylmorphine can be synthesized from morphine via the etherification of the phenolic hydroxyl group. One documented method involves the reaction of morphine with benzyl chloride in the presence of a base.

Materials:

- Morphine
- · Benzyl chloride
- Sodium ethylate (or another suitable base)
- Anhydrous ethanol (solvent)
- · Apparatus for reflux reaction



• Purification equipment (e.g., for crystallization)

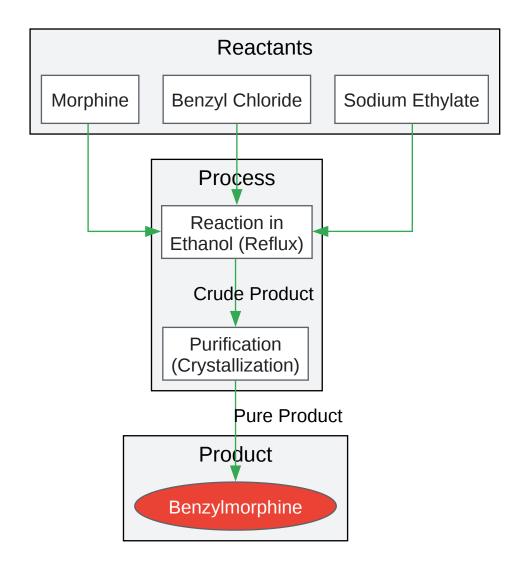
Procedure:

- Dissolve morphine in anhydrous ethanol in a round-bottom flask.
- Add a stoichiometric equivalent of sodium ethylate to the solution to deprotonate the phenolic hydroxyl group of morphine, forming the sodium salt.
- To this solution, add a slight excess of benzyl chloride.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- After completion, cool the reaction mixture and neutralize any excess base.
- The solvent is then removed under reduced pressure.
- The crude product is purified, typically by crystallization from a suitable solvent, to yield pure benzylmorphine.

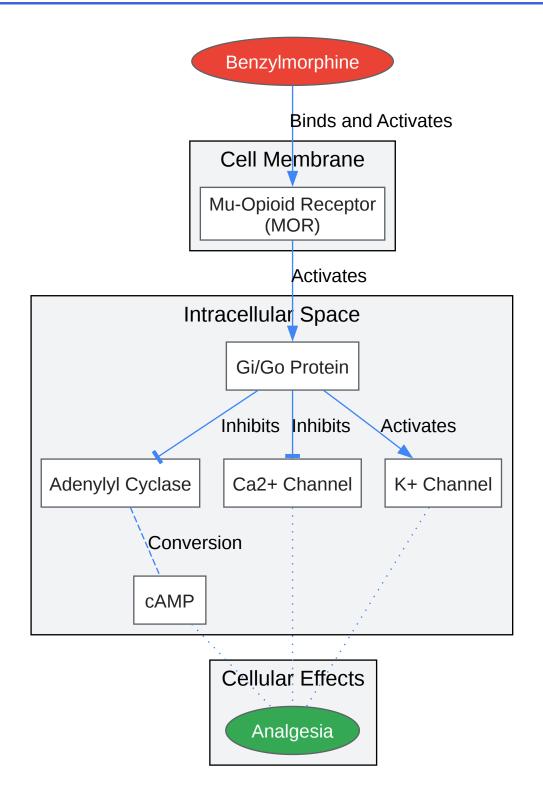
Diagrams and Workflows Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of benzylmorphine from morphine.









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